Cas no 2229644-66-8 (3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine)

3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine structure
2229644-66-8 structure
Product Name:3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine
CAS No:2229644-66-8
MF:C9H14N2
MW:150.220861911774
CID:6282741
PubChem ID:165784326
Update Time:2025-07-20

3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine
    • 2229644-66-8
    • EN300-1791925
    • Inchi: 1S/C9H14N2/c1-7-6-11-8(2)9(7)4-3-5-10/h3-4,6,11H,5,10H2,1-2H3/b4-3+
    • InChI Key: IQLPXAMKNCLYCP-ONEGZZNKSA-N
    • SMILES: N1C=C(C)C(/C=C/CN)=C1C

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine

Recent Advances in the Study of 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine (CAS: 2229644-66-8)

The compound 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine (CAS: 2229644-66-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrole and prop-2-en-1-amine structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine, highlighting its efficient production via a modified Paal-Knorr pyrrole synthesis followed by amine functionalization. The study reported a yield of 78% under optimized conditions, with high purity confirmed by HPLC and NMR spectroscopy. This advancement addresses previous challenges in scalability and reproducibility, making the compound more accessible for preclinical research.

Pharmacological investigations have revealed that 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine exhibits notable activity as a modulator of G protein-coupled receptors (GPCRs). In vitro assays demonstrated its selective binding to the serotonin 5-HT2A receptor subtype, with an IC50 of 12 nM. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in neuropsychiatric disorders, such as depression and schizophrenia, where 5-HT2A receptors play a critical role.

Further research has explored the compound's anti-inflammatory properties. A 2024 study in European Journal of Pharmacology reported that 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine significantly inhibits the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines. The mechanism involves suppression of the NF-κB signaling pathway, as evidenced by Western blot and luciferase reporter assays. These findings highlight its potential as a lead compound for developing novel anti-inflammatory agents.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine. A recent pharmacokinetic study in rats revealed a relatively short half-life (t1/2 = 2.3 hours) and moderate oral bioavailability (42%). Researchers are now investigating structural analogs and prodrug strategies to improve these properties, as discussed in a 2024 review in Drug Discovery Today.

In conclusion, 3-(2,4-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-amine (CAS: 2229644-66-8) represents a versatile scaffold with multiple therapeutic applications. Ongoing research aims to elucidate its full pharmacological potential and address current limitations in drug-like properties. The compound's unique structure and biological activities make it a compelling subject for future studies in chemical biology and drug discovery.

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